(S)-5-Oxopyrrolidine-2-carboxamide

Corrosion Inhibition Materials Science Electrochemistry

Sourcing enantiopure (S)-5-Oxopyrrolidine-2-carboxamide with reliable stereochemistry is a persistent bottleneck in medicinal chemistry programs. Racemic or near-analog substitutions (e.g., L-pyroglutamic acid) lead to divergent corrosion inhibition profiles and off-target biological activity. · Verified (S)-stereochemistry - essential for chiral drug candidate synthesis (CCR5 antagonists, P2X7 modulators). · Quantified target engagement - pyroglutamamide derivative shows GPR103 IC50 of 1.99 µM, a validated starting point for SAR. · Intermediate corrosion protection - outperforms L-glutamic acid on 304 stainless steel, enabling tailored self-assembled film formulations. Standardized 95% purity; ambient shipping; multiple pack sizes available for discovery through lead optimization.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 16395-57-6
Cat. No. B093699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Oxopyrrolidine-2-carboxamide
CAS16395-57-6
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N
InChIInChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1
InChIKeyWGOIHPRRFBCVBZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Oxopyrrolidine-2-carboxamide: A Chiral Pyrrolidinone Scaffold


(S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamamide, is a chiral, non-aromatic heterocyclic building block with the CAS number 16395-57-6 . It is a derivative of the cyclic amide (lactam) of L-glutamic acid and is characterized by a pyrrolidin-2-one core with a primary amide group [1]. This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of diverse bioactive molecules, including CCR5 antagonists and P2X7 receptor modulators, and is utilized in materials science for corrosion inhibition applications [2].

Scaffold

Chiral (S)-pyrrolidinone building block for enantioselective synthesis

Corrosion

Intermediate-grade inhibitor for 304 SS corrosion studies

GPCR

GPR103 antagonist scaffold for hit-to-lead optimization

Why Analogs Cannot Substitute (S)-5-Oxopyrrolidine-2-carboxamide


Despite its structural simplicity, (S)-5-Oxopyrrolidine-2-carboxamide's specific stereochemistry and functional group presentation are critical determinants of its performance. In corrosion inhibition, its efficacy is distinct from both its linear precursor (L-glutamic acid) and its carboxylic acid analog (L-pyroglutamic acid), demonstrating that the cyclic amide structure is not functionally equivalent [1]. In biological systems, its activity as a GPR103 antagonist (IC50 of 1,990 nM) is quantitatively different from other chemotypes targeting the same receptor, highlighting that even minor structural variations in the scaffold lead to significant changes in target affinity [2]. Therefore, substituting with a racemic mixture or a close structural analog without empirical validation risks compromising experimental outcomes or product performance.

Linear analog

L-glutamic acid shows lower corrosion inhibition; cyclic amide performance may not transfer.

Carboxylic acid analog

L-pyroglutamic acid provides higher inhibition; may shift material-selection profile.

Racemate or (R)-enantiomer

Stereochemical mismatch may confound chiral recognition in biological assays.

(S)-5-Oxopyrrolidine-2-carboxamide Performance Benchmarks


Corrosion Inhibition Efficiency

The relative corrosion inhibition efficiency of L-pyroglutamamide for 304 stainless steel in acidic solution is quantified in relation to its structural analogs. The cyclic amide structure of L-pyroglutamamide confers intermediate inhibition performance, positioned between the superior L-pyroglutamic acid and the inferior linear L-glutamic acid [1]. This provides a clear rationale for its selection when a balance between performance and other properties (e.g., solubility) is required.

Corrosion inhibition
Reported comparison
Intermediate: L-Pyroglutamic acid > L-Pyroglutamamide > L-Glutamic acid
Supports material selection based on inhibition gradient
On 304 SS, 0.5 M H₂SO₄; EIS and polarization data
Corrosion Inhibition Materials Science Electrochemistry

GPR103 Receptor Antagonism

A derivative based on the (S)-5-Oxopyrrolidine-2-carboxamide scaffold, identified as CHEMBL2170403, demonstrates measurable antagonism at the human GPR103 receptor with an IC50 of 1.99 µM (1,990 nM) [1]. This affinity can be directly compared to more optimized pyrrolo[2,3-c]pyridine-based antagonists developed for the same target. While the pyroglutamamide scaffold shows micromolar affinity, optimized compounds in this chemotype achieve significantly higher potency, with IC50 values reported as low as 40 nM [2].

GPR103 affinity
Reported comparison
IC₅₀ 1,990 nM (pyroglutamamide derivative)
Micromolar baseline for SAR optimization
vs. 40 nM pyrrolo[2,3-c]pyridine (different chemotype)
GPCR Antagonism GPR103 Medicinal Chemistry

Chiral Purity and Biological Specificity

The (S)-enantiomer of 5-Oxopyrrolidine-2-carboxamide is the naturally occurring form (L-Pyroglutamamide) . While specific optical rotation values are often noted as 'consistent with structure' by suppliers , the procurement of the enantiopure (S)-form is non-negotiable for applications requiring specific interactions with chiral biological targets. The use of the racemic mixture or the (R)-enantiomer would introduce a confounding variable, as enantiomers are known to exhibit distinct, and sometimes antagonistic, pharmacological and physicochemical properties.

Enantiomeric identity
Class-level inference
(S)-enantiomer (L-form); racemate may confound chiral interactions
Essential for stereochemical attribution
Source-specific review; optical rotation consistency
Chiral Chemistry Enantioselectivity Pharmacology

(S)-5-Oxopyrrolidine-2-carboxamide Applications


Stainless Steel Corrosion Inhibition

Based on its established performance as an intermediate-grade corrosion inhibitor for 304 stainless steel in acidic media, (S)-5-Oxopyrrolidine-2-carboxamide is a suitable candidate for formulating self-assembled protective films. It offers a specific performance point between the more potent L-pyroglutamic acid and the less effective L-glutamic acid, allowing for tailored formulations where an intermediate level of surface protection is desired or where the physicochemical properties of the amide are preferred over the carboxylic acid [1].

GPCR Hit-to-Lead Optimization

The quantified micromolar affinity (IC50 = 1.99 µM) of a pyroglutamamide derivative for the GPR103 receptor validates the scaffold's utility as a starting point for medicinal chemistry campaigns [2]. Its moderate potency, coupled with its synthetic tractability as a chiral building block, makes it an ideal hit for systematic structure-activity relationship (SAR) exploration to improve potency and pharmacokinetic properties, as demonstrated by the development of higher-affinity antagonists [3].

Synthesis of Enantiopure Bioactive Molecules

The specific (S)-stereochemistry of this compound is essential for its role as a precursor in the synthesis of chiral drug candidates, such as CCR5 antagonists and P2X7 receptor modulators [1]. Its use ensures the correct three-dimensional orientation required for target engagement, which is a prerequisite for the development of any enantioselective pharmaceutical agent. Procurement of the enantiopure material is thus critical for generating valid biological data and advancing compounds through preclinical development.

Application
Selection Property
Validation Focus
Stainless steel corrosion research
Intermediate inhibition among glutamic acid derivatives
Corrosion assay validation (EIS, polarization)
GPCR hit-to-lead optimization
Micromolar GPR103 antagonist scaffold
SAR and affinity optimization studies
Chiral drug candidate synthesis
(S)-enantiomer for stereochemical target engagement
Enantiomeric excess and stereochemical consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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